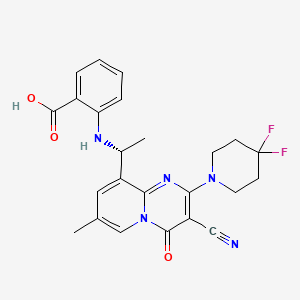
PI3K|A-IN-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3K|A-IN-22 is a compound that functions as an inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). Phosphoinositide 3-kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. PI3Kα, in particular, plays a critical role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers .
Vorbereitungsmethoden
The synthesis of PI3K|A-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: This step includes the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Cyclization and Functionalization: The intermediates undergo cyclization and functionalization to form the core structure of this compound.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using automated systems, and implementing quality control measures.
Analyse Chemischer Reaktionen
PI3K|A-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
PI3K|A-IN-22 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the PI3K/AKT/mTOR signaling pathway and its role in cellular processes.
Biology: It helps in understanding the molecular mechanisms underlying cell growth, proliferation, and survival.
Medicine: this compound is investigated for its potential therapeutic applications in treating cancers that involve dysregulation of the PI3K pathway.
Industry: It is used in the development of new drugs and therapeutic strategies targeting the PI3K pathway.
Wirkmechanismus
PI3K|A-IN-22 exerts its effects by inhibiting the activity of PI3Kα. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. The molecular targets of this compound include the p110α catalytic subunit of PI3Kα, which is responsible for the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition prevents the activation of downstream signaling molecules such as AKT and mTOR .
Vergleich Mit ähnlichen Verbindungen
PI3K|A-IN-22 can be compared with other PI3K inhibitors, such as:
Alpelisib: An FDA-approved PI3Kα inhibitor used in the treatment of breast cancer.
GDC-0077: A PI3Kα isoform-specific inhibitor undergoing clinical trials.
The uniqueness of this compound lies in its specific inhibition of PI3Kα, making it a valuable tool for studying the PI3K/AKT/mTOR pathway and its role in cancer and other diseases.
Eigenschaften
Molekularformel |
C24H23F2N5O3 |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
2-[[(1R)-1-[3-cyano-2-(4,4-difluoropiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid |
InChI |
InChI=1S/C24H23F2N5O3/c1-14-11-17(15(2)28-19-6-4-3-5-16(19)23(33)34)21-29-20(18(12-27)22(32)31(21)13-14)30-9-7-24(25,26)8-10-30/h3-6,11,13,15,28H,7-10H2,1-2H3,(H,33,34)/t15-/m1/s1 |
InChI-Schlüssel |
OIVDIJHGKFXNJF-OAHLLOKOSA-N |
Isomerische SMILES |
CC1=CN2C(=NC(=C(C2=O)C#N)N3CCC(CC3)(F)F)C(=C1)[C@@H](C)NC4=CC=CC=C4C(=O)O |
Kanonische SMILES |
CC1=CN2C(=NC(=C(C2=O)C#N)N3CCC(CC3)(F)F)C(=C1)C(C)NC4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















